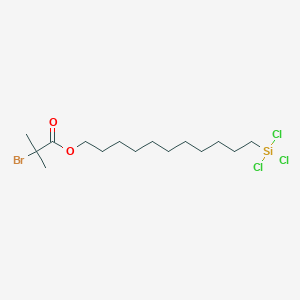

11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate

Description

11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is a bifunctional molecule widely employed as a surface-initiated polymerization (SIP) initiator. Its structure comprises two critical moieties:

Properties

IUPAC Name |

11-trichlorosilylundecyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BrCl3O2Si/c1-15(2,16)14(20)21-12-10-8-6-4-3-5-7-9-11-13-22(17,18)19/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRWEULSLLKUOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCCCCCCCCCCC[Si](Cl)(Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrCl3O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630673 | |

| Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

255727-67-4 | |

| Record name | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Undec-10-en-1-yl 2-bromo-2-methylpropanoate (Intermediate)

This intermediate is prepared by esterification of undec-10-en-1-ol with α-bromoisobutyryl bromide in the presence of a base.

- A solution of undec-10-en-1-ol (15 mL, 75 mmol) and triethylamine (13.5 mL, 90 mmol) is dissolved in dry tetrahydrofuran (THF, 75 mL) under an argon atmosphere.

- A solution of α-bromoisobutyryl bromide (10.7 mL, 84.8 mmol) in dry THF (30 mL) is added dropwise at 0 °C to the above mixture.

- The reaction mixture is stirred overnight at ambient temperature.

- Hexane (150 mL) is added, and the mixture is washed sequentially with 2 N HCl (twice), brine (twice), and water.

- The organic phase is dried over sodium sulfate and solvent removed under vacuum.

- The product is purified by vacuum distillation.

- ^1H NMR (300 MHz, CDCl3) shows characteristic peaks: multiplets for alkyl chain protons (1.21–1.43 ppm), singlet for methyl groups adjacent to bromine (1.93 ppm), and vinyl protons (4.87–5.04 ppm and 5.72–5.9 ppm) confirming the presence of the alkene functionality.

Hydrosilylation to Form 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate

The key step involves hydrosilylation of the terminal alkene in the above intermediate with trichlorosilane to introduce the trichlorosilyl group.

- In an argon-filled dry flask, 10-undecen-1-yl 2-bromo-2-methylpropionate (8.15 g, 25.5 mmol) and trichlorosilane (25.3 mL, 251 mmol) are combined.

- Karstedt’s catalyst in xylene (1.24 mL; Pt ~2%; 0.05 mol%) is added to catalyze the reaction.

- The mixture is stirred overnight under argon at ambient temperature.

- After completion, the mixture is rapidly passed through a silica plug to remove the catalyst.

- Remaining trichlorosilane is removed under reduced pressure.

- The product is purified by Kugelrohr distillation at 190 °C.

- ^1H NMR (300 MHz, CDCl3) confirms the disappearance of vinyl protons and appearance of new alkyl signals consistent with the hydrosilylated product: multiplets at 1.21–1.47 ppm (16H), 1.51–1.74 ppm (4H), singlet at 1.93 ppm (6H), and triplet at 4.16 ppm (2H).

Analytical Data Summary

| Step | Compound | Key Reagents | Conditions | Purification | Characterization Techniques | Key Observations |

|---|---|---|---|---|---|---|

| 1 | Undec-10-en-1-yl 2-bromo-2-methylpropanoate | α-Bromoisobutyryl bromide, triethylamine, THF | 0 °C to RT, overnight | Vacuum distillation | ^1H NMR, washing | Vinyl protons at 4.87–5.9 ppm; methyl singlet at 1.93 ppm |

| 2 | 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate | Trichlorosilane, Karstedt’s catalyst | Room temp, overnight, Ar atmosphere | Silica plug filtration, Kugelrohr distillation | ^1H NMR | Disappearance of vinyl protons; new alkyl signals; product stable |

Research Findings and Notes

- The hydrosilylation reaction is highly efficient under mild conditions using Karstedt’s catalyst, which is a platinum-based catalyst known for selective addition of Si-H bonds to alkenes.

- The use of an inert atmosphere (argon) is critical to prevent hydrolysis of the trichlorosilyl group during synthesis.

- Purification by Kugelrohr distillation is preferred due to the thermal sensitivity of the product.

- The final compound forms well-defined self-assembled monolayers (SAMs) on silicon substrates, essential for subsequent surface-initiated polymerizations.

- Characterization by atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) confirms the formation of homogeneous SAMs with low roughness and the presence of bromine and silicon signals, respectively.

- The initiator layer thickness is approximately 0.97 ± 0.04 nm, consistent with a monolayer formation.

Chemical Reactions Analysis

Surface-Initiated Polymerization (SIP) Reactions

The compound functions as a surface initiator for grafting polymer brushes via single-electron transfer living radical polymerization (SET-LRP) .

2.1. Self-Assembled Monolayer (SAM) Formation

-

Substrate : Freshly plasma-activated silicon wafers.

-

Conditions : Immersion in dry toluene solutions of the initiator .

-

Characterization :

| Property | Value |

|---|---|

| Thickness (nm) | 0.97 ± 0.04 |

| Roughness (Rq) | 1.14–1.22 nm |

| Contact Angle | Advancing: 83°, Receding: 77° |

2.2. Grafting of Methacrylate Brushes

-

Monomers : HEMA, HPM, tBMA, nBMA, MMA, IBMA, SMA.

-

Conditions : UV irradiation in DMSO or DMSO/toluene mixtures with Cu-based catalysts .

-

Kinetics : Linear polymerization rates observed, indicating living character .

-

Solvent Effects :

Ultraviolet/Ozone (UVO) Treatment for Grafting Density Control

UVO treatment ablates bromine from the initiator, enabling precise control of polymer brush density.

3.1. Bromine Ablation

-

Kinetics : Exponential decay of Br 3d XPS signal with a half-life of 20.9 ± 1.1 s .

-

ToF-SIMS : 79Br⁻ peak intensity decay with a half-life of 34.6 ± 0.4 s .

| Technique | Half-Life (s) |

|---|---|

| XPS (Br 3d) | 20.9 ± 1.1 |

| ToF-SIMS (79Br⁻) | 34.6 ± 0.4 |

3.2. Applications

-

PMMA Brushes : Grafting density correlated with bromine surface concentration .

-

Hemocompatibility : Grafted zwitterionic brushes on TPX membranes reduced platelet/leukocyte adhesion .

Characterization Techniques

Research Insights

-

Living Polymerization : Linear growth kinetics confirm controlled SIP processes .

-

SAM Stability : Long alkyl chains enhance monolayer stability for dense brush grafting .

-

UVO Utility : Enables tunable grafting density via bromine ablation, critical for biomedical applications .

This compound exemplifies the integration of surface chemistry and polymer science, with applications ranging from biomedical devices to functional coatings.

Scientific Research Applications

Surface Modification and Polymerization

Surface Initiator for Atom Transfer Radical Polymerization (ATRP)

Br-SI has been extensively studied as a surface initiator for ATRP, which is a method used to synthesize well-defined polymers. In a notable study, Br-SI was deposited on silicon wafers, facilitating the polymerization process. The research demonstrated that the compound effectively initiated the growth of polymer brushes on surfaces, enhancing their functional properties such as biocompatibility and antifouling characteristics .

Case Study: Grafting Density Control

A study published in Nature explored the use of Br-SI for controlling grafting density on surfaces. The researchers found that by manipulating the exposure time to ultraviolet/ozone (UVO), they could achieve precise control over the density of polymer brushes formed on silicon substrates. This control was quantified using techniques such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), revealing consistent results across multiple experiments .

Biomedical Applications

Antifouling Properties

Br-SI has been employed in the development of antifouling surfaces, particularly in biomedical devices. The compound's ability to form stable self-assembled monolayers (SAMs) allows for the creation of surfaces that resist protein adsorption and bacterial colonization. This property is crucial for improving the performance and longevity of medical implants .

Case Study: Macrophage Adhesion Control

Research highlighted in Advanced NanoBiomed Research demonstrated that Br-SI-modified surfaces could control macrophage adhesion through patterned antifouling polymer brushes. This application has significant implications for tissue engineering and regenerative medicine, where controlling cell behavior on biomaterials is essential .

Chemical Synthesis

Building Block for Complex Organic Molecules

Br-SI serves as a valuable building block in organic synthesis, particularly in creating complex molecules with functional groups that can undergo further chemical modifications. Its unique structure allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions, making it a useful intermediate in pharmaceutical development.

Environmental Applications

Use in Sensor Development

The compound has also been investigated for its potential in environmental sensing applications. By modifying sensor surfaces with Br-SI, researchers have enhanced the selectivity and sensitivity of sensors used to detect environmental pollutants. This application is particularly relevant in monitoring water quality and detecting hazardous substances .

Comparative Analysis of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Surface Modification | ATRP Initiator | Effective in controlling polymer brush growth |

| Biomedical | Antifouling Surfaces | Reduced protein adsorption; improved device longevity |

| Chemical Synthesis | Building Block for Organic Synthesis | Facilitates diverse chemical reactions |

| Environmental | Sensor Development | Enhanced selectivity and sensitivity for pollutant detection |

Mechanism of Action

The mechanism of action of 11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate involves its ability to form covalent bonds with surfaces through the trichlorosilyl group. Upon hydrolysis, the trichlorosilyl group forms silanol groups, which can further condense to form stable siloxane bonds with the surface. The 2-bromo-2-methylpropanoate moiety acts as an initiator for radical polymerization, enabling the growth of polymer chains from the surface .

Comparison with Similar Compounds

Key Findings :

- Trichlorosilyl groups form superior SAMs compared to triethoxysilanes, which often yield disordered monolayers due to slower hydrolysis kinetics .

- Chlorodimethylsilyl derivatives exhibit intermediate performance but are less reactive than trichlorosilyl analogs .

Spacer Length and Flexibility

Key Findings :

- Longer spacers (e.g., C11) reduce steric constraints, enabling higher initiator packing density and brush growth .

- Short spacers (e.g., C3) limit polymerization efficiency due to restricted accessibility .

Initiating Group Reactivity

Key Findings :

- Bromine-based initiators (e.g., 2-bromo-2-methylpropanoate) exhibit faster kinetics than chlorine analogs due to better leaving-group ability .

- Thiol-anchored analogs (e.g., 11-sulfanylundecyl) are compatible with gold surfaces but lack the hydrolytic stability of trichlorosilyl-based SAMs .

Application-Specific Performance

Photolithography and Patterning

- The trichlorosilyl initiator enables UV/Ozone-controlled grafting density modulation via bromine ablation, a feature absent in chlorinated analogs .

- Triethoxysilyl initiators are unsuitable for high-resolution patterning due to poor SAM definition .

Biocompatibility and Antifouling

- Polymer brushes grafted from 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate exhibit superior resistance to protein adsorption compared to phenylacetate-based initiators .

Biological Activity

11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is a silane compound with significant potential in various biological applications, particularly in the field of surface chemistry and biocompatibility. Its unique structure, characterized by the presence of trichlorosilyl and bromo groups, allows it to interact with biological systems in innovative ways.

Chemical Structure and Properties

- Molecular Formula : C15H28BrCl3O2Si

- Molecular Weight : 454.75 g/mol

- Boiling Point : 168-169 °C (at 0.3 mmHg)

- Density : 1.221 g/mL

- Flash Point : >110 °C

These properties contribute to its utility in various applications, including as a tethered initiator for controlled radical polymerization on silicon surfaces .

The biological activity of 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is primarily attributed to its ability to modify surfaces and interact with biomolecules. The trichlorosilyl group facilitates covalent bonding to silica surfaces, which can enhance the adhesion of biological molecules such as proteins and cells. This property is particularly beneficial in tissue engineering and regenerative medicine .

Case Studies

- Controlled Surface Adhesion of Macrophages

- Biocompatibility Assessments

Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Striebel et al., 2020 | Macrophage Adhesion | Enhanced control over macrophage adhesion through surface modification using the compound. |

| Zhao et al., 2024 | Biocompatibility | Improved hemocompatibility observed in modified surfaces, indicating lower thrombogenic risk. |

| Lu et al., 2024 | Polymer Chemistry | Utilized as a tethered initiator for controlled radical polymerization, demonstrating versatility in material science applications. |

Applications in Biomedical Fields

The compound's ability to modify surface properties has led to its exploration in several biomedical applications:

- Tissue Engineering : Enhancing cell attachment and growth on scaffolds.

- Drug Delivery Systems : Improving the targeting and release profiles of therapeutic agents.

- Implantable Devices : Reducing the risk of thrombosis and improving integration with biological tissues.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate, and how is purity validated?

- Methodological Answer : The synthesis involves sequential functionalization of an undecyl spacer. For example, trichlorosilane groups are introduced via reaction with silicon tetrachloride under anhydrous conditions, followed by esterification with 2-bromo-2-methylpropanoic acid derivatives. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) . Purity validation uses H NMR and C NMR to confirm the absence of unreacted silane or ester precursors. FTIR spectroscopy is also critical to verify Si-Cl bond retention (600–650 cm) and ester carbonyl peaks (~1730 cm) .

Q. How does the trichlorosilane anchor group improve surface grafting compared to trialkoxysilanes?

- Methodological Answer : Trichlorosilanes form more stable self-assembled monolayers (SAMs) due to their higher reactivity with hydroxylated surfaces (e.g., silicon wafers). Trialkoxysilanes (e.g., triethoxysilanes) require hydrolysis steps that often lead to poorly defined monolayers due to competing oligomerization. Trichlorosilanes react directly with surface -OH groups, minimizing multilayer formation and ensuring uniform initiator coverage for controlled polymer brush growth .

Q. What characterization techniques are essential for confirming SAM formation with this compound?

- Methodological Answer : Atomic force microscopy (AFM) and ellipsometry are used to assess monolayer thickness (~1–2 nm). X-ray photoelectron spectroscopy (XPS) confirms the presence of Si, Br, and Cl atoms. Contact angle measurements quantify hydrophobicity changes post-grafting. Grazing-incidence FTIR validates the retention of functional groups after surface immobilization .

Advanced Research Questions

Q. How can researchers optimize photoinduced copper-mediated radical polymerization (photoCMP) using this initiator for high-resolution lithography?

- Methodological Answer : Key parameters include:

- Laser wavelength : 351 nm (excimer laser) aligns with the absorption spectrum of the bromine-based initiator for efficient cleavage .

- Monomer concentration : 20–50 mM acrylates in degassed DMF to balance grafting density and steric hindrance.

- Oxygen exclusion : Rigorous argon purging prevents premature termination.

- Post-polymerization analysis : SEC (size exclusion chromatography) of cleaved brushes determines and Đ (dispersity). Contradictions in grafting efficiency often arise from uneven SAMs; AFM phase imaging can identify defects .

Q. What strategies address contradictory data in polymer brush thickness across studies using this compound?

- Methodological Answer : Discrepancies may stem from:

- Substrate activation : Prolonged plasma cleaning (>5 min) increases surface -OH density, improving SAM uniformity.

- Solvent choice : Toluene outperforms THF in SAM formation due to lower polarity, reducing competitive hydrolysis of Si-Cl bonds.

- Polymerization time : Kinetic studies (e.g., in situ ellipsometry) show brush thickness plateaus at ~24 hours. Early termination (<12 hours) leads to underreported values .

Q. How does the bromine atom in 2-bromo-2-methylpropanoate influence initiation efficiency compared to chlorine-based analogs?

- Methodological Answer : Bromine’s lower bond dissociation energy (~68 kcal/mol vs. ~81 kcal/mol for C-Cl) enhances radical generation under UV light. Comparative studies using 11-(trichlorosilyl)undecyl 2-chloropropanoate show slower polymerization rates (50% lower ) and higher Đ (1.4 vs. 1.2 for Br). However, Br-based initiators require stricter light shielding to prevent premature degradation .

Q. What are the limitations of using this compound in aqueous polymerization systems?

- Methodological Answer : Hydrolysis of Si-Cl bonds in water generates HCl, which protonates monomers (e.g., acrylic acid) and deactivates Cu catalysts in photoCMP. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.